2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
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Overview
Description
2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazole ring substituted with benzylthio, nitrophenyl, and phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-1H-imidazole with benzylthiol and 3-nitrobenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and requires careful control of temperature and solvent to achieve high yields .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the benzylthio group can form covalent bonds with nucleophiles. These interactions can disrupt biological pathways, leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylthio)-1-(3-nitrophenyl)ethanone: Similar in structure but with a benzothiazole ring instead of an imidazole ring.
2-methyl-3-nitrophenyl acetate: Contains a nitrophenyl group but lacks the imidazole and benzylthio groups.
Uniqueness
2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its imidazole ring provides a versatile scaffold for further functionalization, making it valuable in synthetic chemistry and drug design .
Properties
IUPAC Name |
2-benzylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-25(27)20-13-7-10-18(14-20)21-15-23-22(24(21)19-11-5-2-6-12-19)28-16-17-8-3-1-4-9-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDADTWABXPLLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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